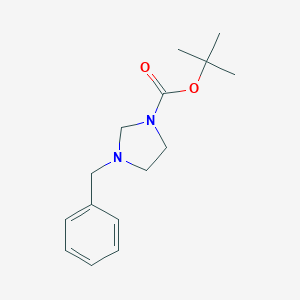

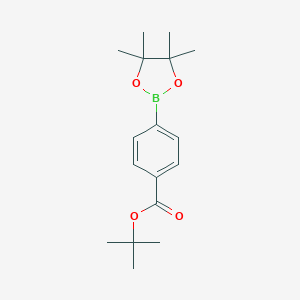

4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)benzoate de tert-butyle

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, starting from simple precursors. For instance, the synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate starts from 5-bromoindole and involves several steps including protection, substitution, and deprotection reactions . Similarly, the synthesis of tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate involves alkylation and selective cleavage steps . These methods highlight the complexity and the need for careful control of reaction conditions in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and its analogs has been studied using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was determined by X-ray single crystal diffraction, and the results were corroborated by DFT calculations . These studies provide detailed insights into the molecular conformations and electronic structures of these compounds.

Chemical Reactions Analysis

Compounds containing the dioxaborolane moiety are often used as intermediates in cross-coupling reactions, such as Suzuki-Miyaura coupling, due to their ability to form carbon-carbon bonds. The synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through Pd-catalyzed borylation of aryl bromides is an example of how these compounds are used in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as melting points and stability, are crucial for their practical applications. For instance, the melting point of ethyl 4-(1-(tert-butoxycarbonyl)piperidin-4-ylmethoxy)-3-methoxy-benzoate, a related compound, was determined and found to be consistent with literature values, confirming the identity of the synthesized material . Additionally, the stability of these compounds under various conditions is often assessed to ensure their suitability for use in further chemical reactions.

Applications De Recherche Scientifique

Synthèse Organique

Ce composé est largement utilisé en synthèse organique, en particulier dans les réactions de couplage croisé de Suzuki-Miyaura . Il agit comme un ester borique, qui forme des liaisons carbone-carbone avec des composés contenant des halogénures en présence d'un catalyseur de palladium. Cette réaction est fondamentale dans la création de molécules organiques complexes pour les produits pharmaceutiques et la science des matériaux.

Découverte de médicaments

En découverte de médicaments, le composé sert d'intermédiaire dans la synthèse de molécules biologiquement actives . Par exemple, il a été utilisé dans la synthèse du crizotinib, un médicament anticancéreux qui cible des types spécifiques de tumeurs pulmonaires.

Thérapie par capture neutronique

En tant que porteur de bore, l'ester pinacolique de l'acide 4-(tert-butoxycarbonyl)phénylboronique est étudié pour son potentiel en thérapie par capture neutronique . Il s'agit d'un type de traitement du cancer qui cible les tumeurs de manière plus sélective que la radiothérapie traditionnelle.

Mécanisme D'action

Target of Action

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, also known as 4-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester, is primarily used as a reagent in organic synthesis . It doesn’t have a specific biological target but is used to modify other molecules during the synthesis of complex organic compounds .

Mode of Action

This compound is often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester moiety of the molecule interacts with a palladium catalyst and a halide-containing organic molecule to form a new carbon-carbon bond . This allows for the construction of complex organic structures from simpler building blocks .

Biochemical Pathways

As a synthetic reagent, this compound doesn’t directly participate in any biochemical pathways. The molecules it helps synthesize could be involved in various biological processes depending on their structure and function .

Pharmacokinetics

One study suggests that boronic pinacol esters, including this compound, can be susceptible to hydrolysis, particularly at physiological ph . This could potentially affect the compound’s stability and bioavailability in biological systems .

Result of Action

The primary result of this compound’s action is the formation of new carbon-carbon bonds during Suzuki-Miyaura cross-coupling reactions . This enables the synthesis of a wide variety of complex organic compounds .

Action Environment

Environmental factors such as temperature, pH, and the presence of a suitable catalyst (typically palladium) can significantly influence the efficacy and stability of this compound . For example, the rate of hydrolysis of boronic pinacol esters increases at physiological pH, which could affect the compound’s stability in biological environments .

Propriétés

IUPAC Name |

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BO4/c1-15(2,3)20-14(19)12-8-10-13(11-9-12)18-21-16(4,5)17(6,7)22-18/h8-11H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXLDEFJAZGNCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

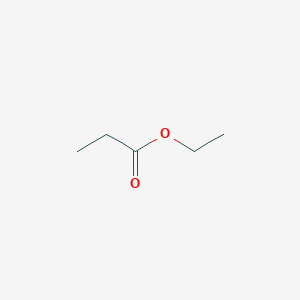

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402582 | |

| Record name | tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

850568-72-8 | |

| Record name | 1,1-Dimethylethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B153238.png)